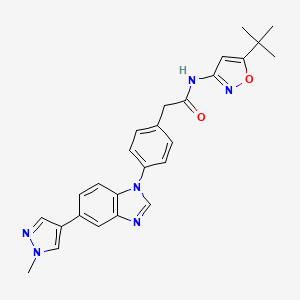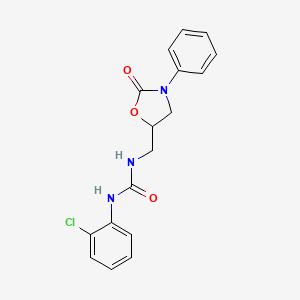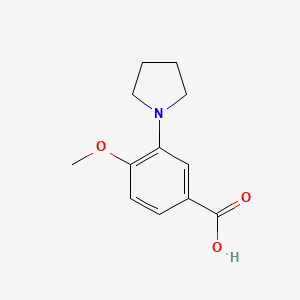
1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C16H19N5O6S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives
This research introduced a new family of compounds that combine triazines and pyrimidine-2,4,6-triones, known for their wide range of biological activities. The compounds were synthesized with excellent yields and characterized thoroughly, including their tautomerism, highlighting their potential in various scientific applications (Sharma et al., 2017).
Tandem Reactions for Novel Heterocyclic Compounds
This study developed functionalized pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives through the reaction of hydrazonoyl halides, showcasing their expected biological activity. The research offers insights into the synthetic versatility of pyrimidine derivatives for potential scientific applications (Gobouri et al., 2016).
Biological Interactions and Applications
Interactions with β-Lactoglobulin
An efficient synthesis method was developed for a series of pyrimidine-2,4,6-triones, revealing their binding properties with β-lactoglobulin. This study is significant for understanding the biochemical interactions of these compounds, potentially leading to new drug delivery mechanisms (Sepay et al., 2016).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
This research synthesized novel derivatives showing antimicrobial activity against selected bacterial and fungal strains. The findings contribute to the development of new antimicrobial agents based on the structural framework of pyrimidine-triazole derivatives (Majithiya & Bheshdadia, 2022).
Structural and Electronic Properties
Electronic and Optical Properties
A study on thiopyrimidine derivatives through DFT/TDDFT compared with experimental findings highlighted their electronic and nonlinear optical (NLO) properties. This research elucidates the potential of these compounds in optoelectronics and photonic applications, showcasing the importance of pyrimidine derivatives in technological advancements (Hussain et al., 2020).
Propiedades
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S/c1-19-14(22)13(15(23)20(2)16(19)24)18-17-11-3-5-12(6-4-11)28(25,26)21-7-9-27-10-8-21/h3-6,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBYNNKIXONHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)
![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)
